
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy group attached to a propanamine chain
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with chlorine atoms at positions 2 and 6.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Propanamine Chain: The final step involves the attachment of the propanamine chain to the pyridine ring through a series of reactions, including amination and alkylation.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-3-pyridyl)-1-methoxy-2-propanamine can be compared with other similar compounds, such as:
1-(2,6-Dichloro-3-pyridyl)ethylamine: This compound shares the pyridine ring structure but differs in the side chain, leading to different chemical and biological properties.
2,6-Dichloro-3-pyridine boronic acid: Another related compound with a boronic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12Cl2N2O |
|---|---|
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
1-(2,6-dichloropyridin-3-yl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-5(12)8(14-2)6-3-4-7(10)13-9(6)11/h3-5,8H,12H2,1-2H3 |
Clé InChI |
BKRCFMNDOIMHLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=C(N=C(C=C1)Cl)Cl)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


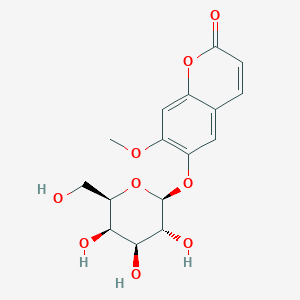
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
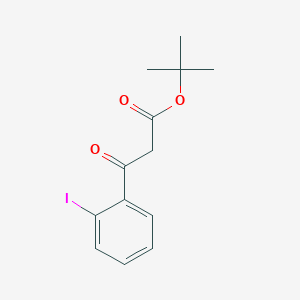
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
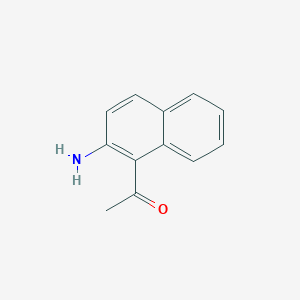
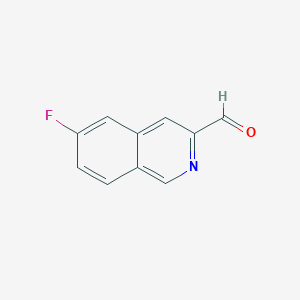
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)

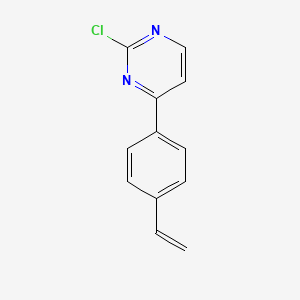
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
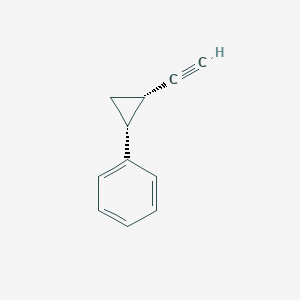
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
